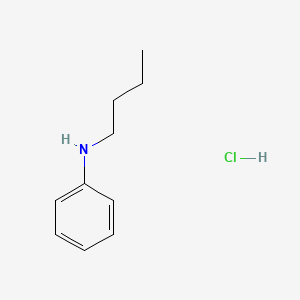
Benzenamine, N-butyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-butyl-, hydrochloride is an organic compound with the molecular formula C10H15N·HCl. It is a derivative of benzenamine (aniline) where the hydrogen atom on the nitrogen is replaced by a butyl group, and it is further converted to its hydrochloride salt form. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-butyl-, hydrochloride typically involves the alkylation of benzenamine with butyl halides. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction can be represented as follows:
C6H5NH2+C4H9Br→C6H5NHC4H9+HBr
The resulting N-butylbenzenamine is then treated with hydrochloric acid to form the hydrochloride salt:
C6H5NHC4H9+HCl→C6H5NHC4H9⋅HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N-butyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro compounds or quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Nitrobenzenamine, quinones.
Reduction: Primary and secondary amines.
Substitution: Halogenated benzenamines, nitrobenzenamines.
Aplicaciones Científicas De Investigación
Benzenamine, N-butyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, polymers, and other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Used in the production of rubber chemicals, antioxidants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of Benzenamine, N-butyl-, hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine (Aniline): The parent compound without the butyl group.
N-Methylbenzenamine: A derivative with a methyl group instead of a butyl group.
N-Ethylbenzenamine: A derivative with an ethyl group instead of a butyl group.
Uniqueness
Benzenamine, N-butyl-, hydrochloride is unique due to the presence of the butyl group, which imparts different chemical and physical properties compared to its analogs. The butyl group increases the hydrophobicity and may affect the compound’s reactivity and interaction with other molecules.
Propiedades
Número CAS |
2492-82-2 |
|---|---|
Fórmula molecular |
C10H16ClN |
Peso molecular |
185.69 g/mol |
Nombre IUPAC |
N-butylaniline;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-2-3-9-11-10-7-5-4-6-8-10;/h4-8,11H,2-3,9H2,1H3;1H |
Clave InChI |
NBISWBAUMGDCJO-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylene]-4-(dimethylamino)-6,11,12a-trihydroxy-6-methyl-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione](/img/structure/B14745367.png)

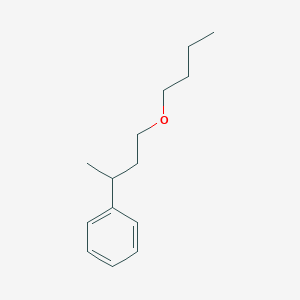
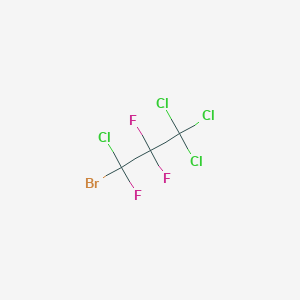



![Dibenzo[c,e][1,2]dioxine](/img/structure/B14745399.png)
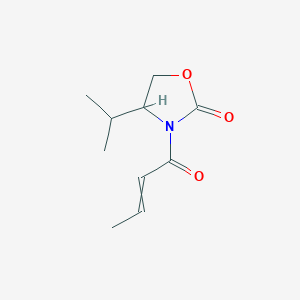
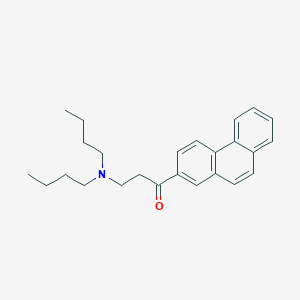
![3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide](/img/structure/B14745417.png)

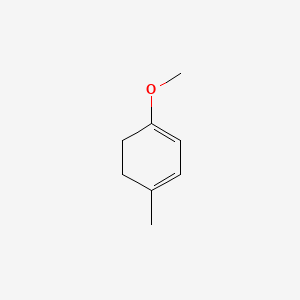
![Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]-](/img/structure/B14745424.png)
